BenchChemオンラインストアへようこそ!

Autophagy-IN-4

Autophagy Lysosomal Inhibition Cytotoxicity

Autophagy-IN-4 (Quinacrine analog 34) was rationally engineered to overcome the cytotoxicity confound plaguing legacy lysosomotropic autophagy inhibitors. With a 10.8-fold improved LD50 of 27 µM vs quinacrine's 2.5 µM, it delivers robust LC3-II accumulation and lysosomal deacidification at 0.5–3 µM without compound-mediated cell death. This clean window is essential for clonogenic survival assays, chemotherapeutic synergy studies, and mechanistic dissection of autophagosome-lysosome degradation versus fusion defects. Choose Autophagy-IN-4 when data integrity and reproducible autophagic flux quantification are non-negotiable.

Molecular Formula C20H27ClN4
Molecular Weight 358.9
CAS No. 1411646-44-0
Cat. No. B593339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophagy-IN-4
CAS1411646-44-0
Synonyms6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine
Molecular FormulaC20H27ClN4
Molecular Weight358.9
Structural Identifiers
SMILESCN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl
InChIInChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23)
InChIKeyAKZZUONQDIGIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Autophagy-IN-4 (Quinacrine Analog 34) Scientific Evaluation and Comparator Analysis


Autophagy-IN-4 (CAS 1411646-44-0), also designated as Quinacrine analog 34, is a synthetic tetrahydroacridine-derived compound characterized as a lysosomotropic autophagy inhibitor [1]. This molecule, with the molecular formula C20H27ClN4 and a molecular weight of 358.91 g/mol, was rationally designed and synthesized to address the cytotoxicity limitations of its parent compound, quinacrine (QN) . Mechanistically, Autophagy-IN-4 exerts its inhibitory effect on autophagy by inducing lysosomal deacidification, leading to the accumulation of the autophagosomal marker LC3-II [1].

Rationale Against In-Class Substitution of Autophagy-IN-4


The assumption that any lysosomotropic autophagy inhibitor can be functionally interchanged for Autophagy-IN-4 is scientifically untenable due to the severe and well-documented issue of confounding cytotoxicity inherent to this compound class. For instance, while the parent molecule quinacrine demonstrates potent autophagy inhibition, it achieves this effect at doses that are markedly cytotoxic (LD50 = 2.5 µM), which can introduce significant artifacts in cell-based assays [1]. In contrast, Autophagy-IN-4 (Compound 34) was specifically engineered to maintain the desired mechanism of action—lysosomal deacidification and subsequent LC3-II accumulation—while drastically reducing off-target cell death (LD50 = 27 µM) . Substituting a compound like chloroquine, which may impair autophagosome-lysosome fusion rather than solely affecting lysosomal pH, or a highly toxic analog like quinacrine, would fundamentally alter the experimental outcomes, compromising data integrity and reproducibility [1].

Quantitative Evidence for Selecting Autophagy-IN-4 (Quinacrine Analog 34)


Superior Therapeutic Window: Comparing Cytotoxicity of Autophagy-IN-4 vs. Parent Quinacrine

Autophagy-IN-4 demonstrates a significantly improved cell viability profile compared to its parent compound, quinacrine, which is a critical differentiator for cell-based assays. The data show a 10.8-fold improvement in the median lethal dose (LD50) in U2OS osteosarcoma cells [1].

Autophagy Lysosomal Inhibition Cytotoxicity

Validation of Autophagy Inhibition: LC3-II Accumulation in U2OS Cells

The functional activity of Autophagy-IN-4 is confirmed by its ability to induce the accumulation of LC3-II, a standard marker of autophagosome accumulation, in U2OS cells. This effect is observed at a concentration as low as 0.5 μM, which corresponds to its minimum effective concentration (MEC) for autophagy inhibition [1].

Autophagy LC3 Biomarker

Mechanistic Confirmation: Lysosomal Deacidification as the Mode of Action

Autophagy-IN-4 functions by inducing lysosomal deacidification, a mechanism distinct from some other autophagy inhibitors like chloroquine, which may primarily impair autophagosome-lysosome fusion [1]. This specific action is supported by data showing that Autophagy-IN-4 neutralizes lysosomal pH .

Lysosome pH Mechanism of Action

Potency Assessment: Autophagy Inhibition EC50 in U2OS Cells

The compound demonstrates potent suppression of autophagy in U2OS cells, with an effective concentration (EC50) of 0.5 μM. This is consistent with data from Sigma-Aldrich which reports a slightly lower EC50 of 250 nM (0.25 μM) for the same compound (Autophagy Inhibitor VII) in the same cell line . For context, the parent compound quinacrine is reported to have 60-fold higher potency than the widely used inhibitor chloroquine [1].

Potency EC50 Dose-Response

Recommended Research Applications for Autophagy-IN-4 (Quinacrine Analog 34)


Validating Autophagy Dependency in Cancer Cell Viability Assays

In studies examining the role of autophagy in cancer cell survival, Autophagy-IN-4 is the preferred chemical probe when a clean, unambiguous phenotype is required. Its 10.8-fold lower cytotoxicity (LD50 = 27 μM) compared to quinacrine (LD50 = 2.5 μM) allows for the use of effective autophagy-inhibiting doses (e.g., 0.5-3 μM) without inducing significant compound-mediated cell death [1]. This ensures that any observed reduction in cell viability or increase in apoptosis is a direct result of autophagy blockade rather than a confounding cytotoxic artifact. This is particularly critical in long-term clonogenic survival assays or when assessing synergy with chemotherapeutic agents.

Standardization of Autophagic Flux Measurement via LC3 Turnover

For researchers seeking a reliable, quantitative tool to measure autophagic flux, Autophagy-IN-4 provides a standardized and well-characterized positive control. At concentrations of 0.5 μM and 3 μM, it robustly induces the accumulation of LC3-II in U2OS cells over a 48-hour period, as demonstrated by Western blotting [1]. This predictable and potent effect on a core autophagy biomarker makes it an ideal reference compound for benchmarking the activity of novel autophagy modulators or for establishing baseline flux inhibition in genetic knockdown/knockout experiments.

Mechanistic Dissection of Lysosomal Function vs. Autophagosome Formation

Autophagy-IN-4 is an essential tool for experiments designed to differentiate between defects in autophagosome-lysosome fusion and defects in lysosomal degradation capacity. By acting as a lysosomotropic agent that neutralizes lysosomal pH, it inhibits the final degradation step of autophagy [1]. This contrasts with inhibitors of the V-ATPase (e.g., Bafilomycin A1) or compounds that primarily block fusion (e.g., chloroquine). Using Autophagy-IN-4 in parallel with these mechanistically distinct inhibitors allows for a precise dissection of the autophagy pathway, identifying the exact stage at which a genetic mutation or a novel therapeutic compound exerts its effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autophagy-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.